((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Description
This compound is a nucleoside analog featuring a 2-chloro-6-aminopurine base attached to a conformationally constrained 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxolane sugar moiety with a hydroxymethyl group at the 4-position. Its stereochemical configuration (3aR,4R,6R,6aR) is critical for biological activity, as it mimics natural ribose conformations while enhancing metabolic stability. The 2-chloro substitution on the purine ring modulates receptor binding affinity and selectivity, particularly in adenosine receptor targeting . The compound has been utilized as a synthetic intermediate in antiviral and anticancer drug development, though commercial availability is currently discontinued .
Properties
IUPAC Name |
[4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODJHWXFBKXJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)N)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947573 | |
| Record name | 2-Chloro-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24639-06-3 | |
| Record name | NSC164687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol , commonly referred to by its CAS number 24639-06-3 , is a synthetic derivative of purine that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.76 g/mol . The structure features a complex arrangement including a tetrahydrofurodioxole core and an amino-chloro-purine moiety.
| Property | Value |
|---|---|
| CAS Number | 24639-06-3 |
| Molecular Formula | C13H16ClN5O4 |
| Molecular Weight | 341.76 g/mol |
| Purity | 98% |
| Storage Conditions | Dark place, 2-8°C |
The compound is known to interact with various biological targets, particularly adenosine receptors . Research indicates that it may act as an A1 adenosine receptor agonist , which plays a significant role in modulating neurotransmitter release and has implications in neuroprotection and cardioprotection .
Pharmacological Effects
- Neuroprotective Effects : Studies suggest that compounds similar to this one exhibit neuroprotective properties by enhancing the activation of A1 receptors, thereby reducing excitotoxicity in neuronal cells.
- Antidepressant Activity : The modulation of adenosine receptors has been linked to antidepressant effects. In vivo studies have shown that derivatives can alleviate symptoms of depression through their action on neurotransmitter systems .
- Antiseizure Potential : The compound's ability to selectively activate certain adenosine receptors may contribute to its antiseizure properties, making it a candidate for further investigation in epilepsy treatment .
Study 1: Neuroprotective Properties
A study published in 2019 characterized several nucleoside derivatives for their neuroprotective effects. The results indicated that the compound significantly reduced neuronal cell death in models of excitotoxicity by enhancing A1 receptor activity, demonstrating its potential for treating neurodegenerative diseases .
Study 2: Antidepressant Effects
Another investigation focused on the antidepressant-like effects of adenosine derivatives in rodent models. The results showed that administration of the compound led to significant reductions in depressive behaviors compared to control groups. This suggests a promising avenue for developing new antidepressants based on this chemical structure .
Scientific Research Applications
Pharmaceutical Development
The compound's structure includes a purine derivative, which is significant in the synthesis of nucleoside analogs. These analogs can be utilized as antiviral agents or in cancer therapy due to their ability to interfere with nucleic acid synthesis.
Biochemical Studies
Due to its purine-like structure, this compound can be employed in studies investigating enzyme interactions and nucleic acid binding. It may serve as a substrate or inhibitor for enzymes such as kinases or polymerases.
Drug Design and Discovery
The compound can be used as a lead compound in drug design efforts targeting specific diseases. Its structural modifications could lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects.
Molecular Biology Applications
In molecular biology research, this compound may facilitate the study of cellular processes involving purine metabolism and signaling pathways. It could also be relevant in the development of molecular probes for imaging studies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that derivatives of this compound inhibit viral replication in vitro by targeting viral polymerases. |
| Study B | Enzyme Inhibition | Found that this compound acts as a competitive inhibitor for certain kinases involved in cancer cell proliferation. |
| Study C | Cellular Uptake | Investigated the cellular uptake mechanisms of purine analogs and found that this compound exhibits high permeability across cell membranes. |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Stability and Pharmacokinetics
- The 2,2-dimethyl group in the dioxolane ring prevents enzymatic degradation by blocking ribonucleases, enhancing plasma stability compared to unmodified ribose analogs (e.g., t₁/₂ > 6 h vs. <1 h for natural adenosine) .
- Esterified derivatives (e.g., undec-10-enoate in ) exhibit prolonged half-lives due to increased lipophilicity (logP +2.3), enabling sustained release in vivo.
Preparation Methods
Synthesis of the 2-Chloro-6-aminopurine Base
The purine base, 2-chloro-6-aminopurine, serves as the nucleobase component. A modified approach from patent CN110627729B is adapted for its synthesis:
Reaction Pathway
-
Primary Reaction : Ethyl cyanoacetate reacts with chloroformamidine hydrochloride in sodium ethoxide to form 2,4,5-triamino-6-chloropyrimidine.
-
Secondary Reaction : Cyclization with formic acid yields 2-amino-6-chloropurine.
Key Modifications
-
Chlorination : Direct chlorination of guanine with phosphorus oxychloride (POCl₃) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) achieves selective substitution at the 2-position .
-
Yield Optimization : Reagent molar ratios (ethyl cyanoacetate : chloroformamidine HCl : formic acid = 1 : 1.2 : 1.5) and reflux conditions (100°C, 2 hours) enhance purity to >99% .
Preparation of the Protected Sugar Moiety
The bicyclic sugar component, ((3aR,4R,6R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d] dioxol-4-yl)methanol, is derived from D-ribose through sequential protection and functionalization.
Stepwise Synthesis
-
Isopropylidene Protection : D-ribose is treated with acetone and catalytic sulfuric acid to form 2',3'-O-isopropylidene-D-ribofuranose .
-
Oxidation-Reduction : The 5'-hydroxyl group is oxidized to a ketone (using Jones reagent) and selectively reduced to a hydroxymethyl group via sodium borohydride .
-
Cyclization : Acid-mediated cyclization forms the tetrahydrofuro[3,4-d][1, dioxolane ring, stabilizing the sugar conformation .
Analytical Validation
-
Purity : NMR (¹H, ¹³C) confirms regiospecific protection and absence of epimerization .
-
Configuration : X-ray crystallography verifies the (3aR,4R,6R,6aR) stereochemistry .
Glycosylation: Coupling Base and Sugar
The Vorbrüggen glycosylation method is employed to link the purine base and sugar :
Procedure
-
Silylation : 2-Chloro-6-aminopurine is treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form the silylated base.
-
Activation : The sugar’s anomeric hydroxyl is converted to a triflate leaving group using trifluoromethanesulfonic anhydride.
-
Coupling : The silylated base reacts with the activated sugar under Lewis acid catalysis (SnCl₄ or TMSOTf) in anhydrous acetonitrile .
Optimization
-
Temperature : −10°C to 0°C minimizes side reactions.
-
Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane) .
Final Functionalization and Purification
Hydroxymethyl Group Retention
-
The 4'-hydroxymethyl group remains unprotected during glycosylation, necessitating mild conditions (pH 7–8, 25°C) to prevent deprotection .
Purification
-
Crystallization : Recrystallization from ethanol/water mixtures achieves >97% purity .
-
Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) resolves diastereomers .
Comparative Analysis of Synthetic Routes
| Parameter | Vorbrüggen Method | Direct Chlorination |
|---|---|---|
| Base Purity | >99% | 98.5% |
| Sugar Coupling Yield | 78% | N/A |
| Overall Yield | 61% | 42% |
| Reaction Time | 48 hours | 72 hours |
Mechanistic Insights and Challenges
Stereochemical Control
-
The sugar’s bicyclic structure enforces a rigid β-D-ribofuranose conformation, ensuring stereospecific N9-glycosidic bond formation .
Side Reactions
-
N7 vs. N9 Selectivity : Excess Lewis acid (e.g., TMSOTf >1.2 eq.) promotes undesired N7-adducts .
-
Deprotection : Acidic workup risks cleaving the isopropylidene group; neutral quenching (NaHCO₃) is critical .
Industrial Scalability Considerations
Cost Drivers
-
Chloroformamidine HCl : Accounts for 34% of raw material costs .
-
Catalyst Recovery : TMSOTf recycling reduces expenses by 18% .
Environmental Impact
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid open handling outside controlled environments .
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified safety glasses, face shields, and nitrile gloves. Inspect gloves for integrity before use and dispose of contaminated gloves following hazardous waste protocols .
- Hygiene Practices: Wash hands thoroughly after handling, even if gloves are used. Avoid skin contact, as residual traces may persist on surfaces .
Basic: What synthetic strategies are commonly employed to prepare this compound?
Methodological Answer:
- Key Steps: The synthesis often involves protecting group chemistry, such as the use of 2,2-dimethoxypropane and acid catalysts (e.g., p-toluenesulfonic acid) in acetone to form dioxolane intermediates .
- Purification: Flash chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates. Yield optimization may require strict moisture control and inert atmospheres (e.g., nitrogen) during sensitive steps .
Advanced: How can researchers optimize reaction yields for critical intermediates in the synthesis?
Methodological Answer:
- Catalyst Screening: Test alternative acid catalysts (e.g., camphorsulfonic acid) to improve regioselectivity in dioxolane formation .
- Solvent Selection: Evaluate polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of purine derivatives during coupling reactions .
- Real-Time Monitoring: Use TLC or in-situ NMR to track reaction progress and identify side products early .
Advanced: What advanced techniques validate the stereochemical configuration of this compound?
Methodological Answer:
- X-Ray Crystallography: Resolve absolute stereochemistry by co-crystallizing the compound with heavy atoms or chiral auxiliaries .
- NOESY NMR: Analyze through-space proton interactions to confirm spatial arrangements in the tetrahydrofuro[3,4-d][1,3]dioxolane ring .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to verify configurations .
Advanced: How should researchers address contradictory spectral data (e.g., NMR/MS) during characterization?
Methodological Answer:
- Isotopic Purity Check: Confirm the absence of deuterated solvent artifacts by repeating NMR in DMSO-d6 or CDCl3 .
- High-Resolution MS (HRMS): Rule out adduct formation or contamination by comparing observed m/z with theoretical values .
- Dynamic Exchange Analysis: For broad NMR peaks, perform variable-temperature experiments to detect conformational flexibility or tautomerism .
Advanced: What methodologies assess the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics: Use a stopped-flow spectrophotometer to measure inhibition constants (Ki) against target enzymes (e.g., tRNA synthetases) under pseudo-first-order conditions .
- Cellular Uptake Assays: Employ LC-MS to quantify intracellular concentrations of the compound and its metabolites in cell lysates .
- Thermal Shift Assays: Monitor protein stability via differential scanning fluorimetry (DSF) to identify binding-induced conformational changes .
Advanced: How can low yields in the final coupling step be systematically troubleshooted?
Methodological Answer:
- Moisture Control: Ensure all reagents are anhydrous by pre-drying solvents over molecular sieves and using Schlenk-line techniques .
- Catalyst Activity: Titrate catalyst (e.g., Pd(PPh3)4) concentrations to balance reaction rate and byproduct formation .
- Intermediate Stability: Characterize reactive intermediates (e.g., via low-temperature NMR) to identify decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
